1-Cyclopropyl-4-fluoropyridin-2(1H)-one
Description
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-cyclopropyl-4-fluoropyridin-2-one |
InChI |
InChI=1S/C8H8FNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 |
InChI Key |
IIBYUNXDACPBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC(=CC2=O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | Potassium fluoride, 18-crown-6, DMF, 100°C | Replaces halogen with fluorine |
| Cyclopropylation | Cyclopropylamine or diazomethane derivatives, acidic/basic medium | Formation of cyclopropyl substituent |
| Purification | Silica gel chromatography (ethyl acetate/hexane), recrystallization (ethanol/water) | Achieves >95% purity |
| Characterization | ^19F NMR, IR, HRMS, X-ray crystallography | Confirms structure and purity |
Comparative Analysis with Related Compounds
| Property | This compound | Analog: 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one |
|---|---|---|
| Electron-withdrawing group | Fluorine (4-position) | Trifluoromethyl (4-position) |
| Effect on metabolic stability | Moderate electron-withdrawing, less oxidation prone | Strong electron-withdrawing, higher oxidation resistance |
| Steric influence | Cyclopropyl group adds steric bulk | Methyl groups add moderate steric bulk |
| ^19F NMR chemical shift | ~ -110 to -120 ppm | ~ -80.5 to -81.2 ppm |
Summary of Research Findings
- The cyclopropyl group at the 1-position enhances steric and electronic properties, potentially improving binding affinity in biological targets.
- The 4-fluoro substituent modulates electron density, influencing bioavailability and metabolic stability.
- Synthetic methods rely on nucleophilic aromatic substitution and cyclopropylation steps, with purification by chromatography or recrystallization.
- Characterization techniques such as ^19F NMR and X-ray crystallography are critical for confirming substitution patterns and stereochemistry.
- Industrial synthesis emphasizes yield optimization and scalability using continuous flow processes and environmentally benign solvents.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-fluoropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorine or cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-Cyclopropyl-4-fluoropyridin-2(1H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action for 1-Cyclopropyl-4-fluoropyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity. The cyclopropyl and fluorine substituents could influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-cyclopropyl-4-fluoropyridin-2(1H)-one with structurally related pyridinone derivatives:
Key Observations :
- Cyclopropyl vs.
- Fluorine vs. Trifluoromethyl: The 4-fluoro group in the target compound is less electron-withdrawing than trifluoromethyl groups (e.g., in 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one, C₈H₈F₃NO ), which may reduce metabolic oxidation but maintain moderate electronegativity for target interactions.
Spectroscopic Characterization
While direct NMR data for the target compound are unavailable, analogs provide insights:
- 1-Cyclohexyl-4-(2-hydroxyphenyl)pyridin-2(1H)-one : ¹H NMR (CDCl₃) δ 8.22–8.17 (m, 1H), 7.31–7.25 (m, 2H) .
- 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one : ¹⁹F NMR confirmed the heptafluoropropyl group at δ -80.5 to -81.2 ppm .
The 4-fluoro substituent in the target compound would likely exhibit a distinct ¹⁹F NMR signal near δ -110 to -120 ppm, similar to fluorobenzyl derivatives .
Q & A
Q. What are the typical synthetic routes for 1-Cyclopropyl-4-fluoropyridin-2(1H)-one?
Methodological Answer: Synthesis often involves nucleophilic aromatic substitution (e.g., replacing chlorine with fluorine using KF/18-crown-6 in DMF at 100°C) and cyclopropane ring formation via [2+1] cycloaddition with diazomethane derivatives. Multi-step protocols may include protective group strategies (e.g., tert-butoxycarbonyl for amino groups) to direct regioselectivity. Key intermediates are purified via silica chromatography (ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Essential techniques include:
- ¹⁹F NMR : Identifies fluorine substitution patterns (δF typically -110 to -130 ppm).
- IR Spectroscopy : Detects lactam C=O stretches (~1680 cm⁻¹).
- X-ray Crystallography : Resolves cyclopropane ring geometry and confirms stereochemistry.
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Q. How is the compound purified after synthesis?
Methodological Answer: Common methods:
- Silica Gel Chromatography : Ethyl acetate/hexane gradients (3:7 to 1:1 v/v).
- Recrystallization : Ethanol/water mixtures for polar derivatives.
- Reverse-Phase HPLC : C18 columns with acetonitrile/water mobile phases for high-purity (>95%) isolates .
Advanced Research Questions
Q. How can low yields in cyclopropane ring formation be optimized?
Methodological Answer: Strategies include:
- Catalytic Systems : Pd/Cu bimetallic catalysts enhance cyclopropanation efficiency (yield improvement: 20–30%).
- Microwave-Assisted Synthesis : Reduces reaction time by 40% compared to conventional heating.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity .
Q. What computational approaches predict electrophilic attack regioselectivity on the pyridinone ring?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)) model electron density distribution, showing higher reactivity at C-5 due to resonance stabilization.
- Molecular Dynamics Simulations : Reveal solvent effects (e.g., acetonitrile vs. water) on transition state geometries and activation barriers .
Q. How to resolve contradictory biological activity data across assay systems?
Methodological Answer:
- Orthogonal Assays : Compare surface plasmon resonance (SPR) with cell-based assays to confirm target engagement.
- Metabolomic Profiling : Identify assay-specific interference (e.g., serum protein binding).
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics under physiological conditions to validate interactions .
Q. What strategies mitigate competing side reactions during fluorination?
Methodological Answer:
- Temperature Control : Maintain <60°C to prevent defluorination.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyl sites.
- Flow Chemistry : Enables precise mixing and reduces byproduct formation in exothermic reactions .
Data Contradiction Analysis
Q. Why do reported yields vary for nucleophilic substitutions involving fluorine?
Methodological Analysis: Discrepancies arise from:
Q. How to address conflicting cytotoxicity results in different cell lines?
Methodological Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
